1-Carbethoxy-4-sec-butylpiperazine
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Overview
Description
1-Carbethoxy-4-sec-butylpiperazine is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties
Preparation Methods
The synthesis of 1-Carbethoxy-4-sec-butylpiperazine typically involves the reaction of piperazine with sec-butyl bromide and ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Carbethoxy-4-sec-butylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Carbethoxy-4-sec-butylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Carbethoxy-4-sec-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, piperazine derivatives are known to interact with GABA receptors, leading to effects on neurotransmission and muscle relaxation .
Comparison with Similar Compounds
1-Carbethoxy-4-sec-butylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals with antidepressant and anxiolytic activities.
1-(4-Methoxyphenyl)piperazine: Studied for its potential antipsychotic and antiemetic effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63981-42-0 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 4-butan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-4-10(3)12-6-8-13(9-7-12)11(14)15-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
AYSLABMBEKTPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)OCC |
Origin of Product |
United States |
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